1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one
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Overview
Description
1-(3-aminopropyl)-3-methylimidazolidin-2-one is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms. The compound also has an aminopropyl group attached to the nitrogen atom at the 1-position and a methyl group attached to the nitrogen atom at the 3-position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-aminopropyl)-3-methylimidazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopropylamine with 3-methylimidazolidin-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(3-aminopropyl)-3-methylimidazolidin-2-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(3-aminopropyl)-3-methylimidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazolidinone oxides.
Reduction: Formation of reduced imidazolidinone derivatives.
Substitution: Formation of substituted imidazolidinone derivatives.
Scientific Research Applications
1-(3-aminopropyl)-3-methylimidazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-aminopropyl)-3-methylimidazolidin-2-one involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, the compound may interact with enzymes or receptors, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-aminopropan-1-ol: A primary amine and alcohol with similar functional groups.
3-aminopropylsilatrane: A compound with an aminopropyl group attached to a silatrane structure.
1-(3-aminopropyl)imidazole: An imidazole derivative with an aminopropyl group.
Uniqueness
1-(3-aminopropyl)-3-methylimidazolidin-2-one is unique due to its imidazolidinone ring structure, which imparts specific chemical properties that are not present in similar compounds. This uniqueness makes it valuable in applications where these properties are advantageous, such as in the synthesis of specialized materials or in biological research.
Properties
IUPAC Name |
1-(3-aminopropyl)-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPMTUZWROKWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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